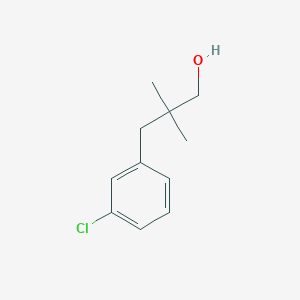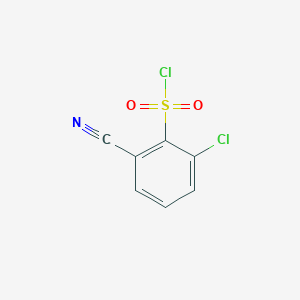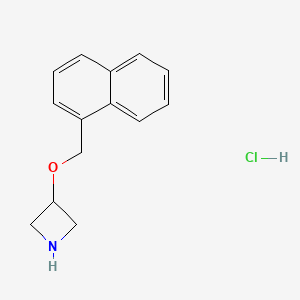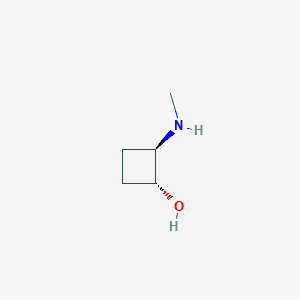
4-Fluoro-3-(thiophen-3-yl)benzaldehyde
Overview
Description
4-Fluoro-3-(thiophen-3-yl)benzaldehyde is a chemical compound commonly used in scientific research. It appears as a light yellow to yellow powder or crystals . The molecular formula is C11H7FOS and the molecular weight is 206.24 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group substituted with a fluorine atom at the 4-position and a thiophene ring at the 3-position.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . The boiling point is 320.0±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.2±3.0 kJ/mol . The flash point is 142.5±18.6 °C .Scientific Research Applications
Radiopharmaceutical Design
Thiophene substitution for benzene rings, as seen in 4-Fluoro-3-(thiophen-3-yl)benzaldehyde, plays a significant role in radiopharmaceutical chemistry. Kilbourn (1989) explored thiophenes as phenyl bio-isosteres in the design of radiopharmaceuticals. A notable application involved the synthesis of thienyl-[18F]GBR 13119, an analog of a potent dopamine uptake inhibitor, which demonstrated similar in vivo brain distribution to its phenyl counterpart, suggesting the successful substitution by the thiophene ring. This research also examined the synthesis of no-carrier-added, high specific activity [18F]fluorothiophenes, highlighting the potential advantages of thiophenes, such as lower log P and altered metabolism, in radiopharmaceutical applications (Kilbourn, 1989).
Aggregation-Induced Emission (AIE)
The photophysical properties of linear thiophene-containing π-conjugated aldehydes, including this compound, exhibit aggregation-induced emission (AIE) characteristics. Guo et al. (2015) demonstrated that these aldehydes form amorphous nanoscale aggregates with distinct AIE behavior in solutions with appropriate water contents. This property has been leveraged in the development of new luminophors, such as 2-[4-(thiophen-2-yl)benzylidene]-2H-indene-1,3-dione, which emits intensely red photoluminescence with significant quantum yield, indicating the utility of these compounds in advanced material science applications (Guo et al., 2015).
Material Science and Photovoltaics
3-Fluoro-4-hexylthiophene, related to this compound, has been investigated for its potential in tuning the electronic properties of conjugated polythiophenes, which are key materials in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. Gohier et al. (2013) prepared 3-Fluoro-4-hexylthiophene through a synthetic route and explored its electropolymerization. While direct electropolymerization of this monomer was unsuccessful, the incorporation of 3-Fluoro-4-hexylthiophene into terthienyls for electropolymerization was achieved, allowing for the analysis of the electronic properties of the resulting polymers and the impact of thiophene ring substitution on these properties (Gohier et al., 2013).
Safety and Hazards
Future Directions
Thiophene and its derivatives, including 4-Fluoro-3-(thiophen-3-yl)benzaldehyde, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-fluoro-3-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGBWUPYYHZUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=CSC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466267.png)






![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)